3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclopropyl group attached to a propionic acid derivative, which is further modified with an amino group and a methyl ester group, and finally, a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylmethanol as the starting material.
Reaction Steps:
Esterification: Cyclopropylmethanol is first converted to cyclopropylmethyl ester using methanol in the presence of an acid catalyst.
Amination: The ester undergoes amination to introduce the amino group, often using ammonia or an amine source under elevated pressure and temperature.
Halogenation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions, particularly at the amino group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various amides and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a precursor for bioactive molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.
Comparison with Similar Compounds
3-Amino-2,2-dimethyl-propionic acid methyl ester hydrochloride: Lacks the cyclopropyl group.
3-Amino-3-ethyl-2,2-dimethyl-propionic acid methyl ester hydrochloride: Has an ethyl group instead of cyclopropyl.
Uniqueness: The presence of the cyclopropyl group in 3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIVGWCXYYSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.